molecular formula C7H5BF2O4 B1442996 4-Borono-2,6-difluorobenzoic acid CAS No. 1029716-94-6

4-Borono-2,6-difluorobenzoic acid

Cat. No. B1442996
CAS RN: 1029716-94-6
M. Wt: 201.92 g/mol
InChI Key: AWIXNRNZROUJQB-UHFFFAOYSA-N
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Description

4-Borono-2,6-difluorobenzoic acid is an organic compound that holds significant prominence in scientific research . It serves as a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments .


Synthesis Analysis

The synthesis of 4-Borono-2,6-difluorobenzoic acid involves several steps. Aromatic or aliphatic nitriles are dissolved in [bmim]HSO4 and the reaction mixture is heated at 60-65 °C for 1-3 hours . It may also involve palladium-mediated coupling with various aryl boronic acids .


Molecular Structure Analysis

The molecular formula of 4-Borono-2,6-difluorobenzoic acid is C7H5BF2O4 . The average mass is 236.998 Da and the monoisotopic mass is 235.928436 Da .


Chemical Reactions Analysis

4-Borono-2,6-difluorobenzoic acid serves as a pivotal intermediate in synthesizing an array of organic compounds . Its application extends to the synthesis of compounds such as insecticides and herbicides .


Physical And Chemical Properties Analysis

4-Borono-2,6-difluorobenzoic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

3,5-Difluoro-4-carboxyphenylboronic Acid Applications:

Suzuki-Miyaura Coupling Reaction

This compound serves as a substrate in the Suzuki-Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds in organic chemistry. This reaction is instrumental in synthesizing biaryl derivatives, which are crucial in pharmaceuticals and agrochemicals .

Enzyme Kinetics Studies

It aids in enzyme kinetics studies by acting as an intermediate. These studies are essential for understanding enzyme mechanisms and designing inhibitors that can be used as drugs .

Peptide and Protein Synthesis

The compound contributes to the synthesis of peptides and proteins, which are fundamental components of living organisms and have numerous applications in biotechnology and medicine .

Organic Compound Synthesis

As an intermediate, it is involved in synthesizing diverse organic compounds, which can have various applications ranging from material science to pharmaceuticals .

Mechanism of Action

Although the complete mechanism of action of 4-Borono-2,6-difluorobenzoic acid remains elusive, it is believed to function as a competitive inhibitor of enzymes like cytochrome P450, along with other enzymes involved in the metabolism of organic compounds .

Safety and Hazards

The safety information for 4-Borono-2,6-difluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-borono-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXNRNZROUJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726919
Record name 4-Borono-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-2,6-difluorobenzoic acid

CAS RN

1029716-94-6
Record name 4-Borono-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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